Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate

Anticonvulsant Enaminone Structure-Activity Relationship (SAR)

Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a synthetic enaminone featuring a distinctive cyclohexene core substituted with a 5-chloro-2-pyridinylamino group and a methyl ester. Its molecular formula is C14H15ClN2O3, with a molecular weight of 294.73 g/mol.

Molecular Formula C14H15ClN2O3
Molecular Weight 294.73 g/mol
CAS No. 149221-14-7
Cat. No. B12757920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate
CAS149221-14-7
Molecular FormulaC14H15ClN2O3
Molecular Weight294.73 g/mol
Structural Identifiers
SMILESCC1CC(=CC(=O)C1C(=O)OC)NC2=NC=C(C=C2)Cl
InChIInChI=1S/C14H15ClN2O3/c1-8-5-10(6-11(18)13(8)14(19)20-2)17-12-4-3-9(15)7-16-12/h3-4,6-8,13H,5H2,1-2H3,(H,16,17)
InChIKeyBFAOEAQFZQPPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (149221-14-7): A Unique Enaminone Scaffold for Targeted Synthesis


Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate is a synthetic enaminone featuring a distinctive cyclohexene core substituted with a 5-chloro-2-pyridinylamino group and a methyl ester. Its molecular formula is C14H15ClN2O3, with a molecular weight of 294.73 g/mol . This compound is not a generic building block but a specific scaffold of interest in medicinal chemistry for its potential as a precursor to kinase inhibitors and its relationship to a well-studied class of anticonvulsant enaminones. Its procurement value lies in its unique heterocyclic architecture, which is not interchangeable with simpler phenyl-substituted analogs like ADD 196022 [1].

Why Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (149221-14-7) Cannot Be Replaced by Common Enaminone Analogs


In-class substitution for this specific compound fails because minor structural modifications in the enaminone series lead to significant changes in biological activity and synthetic utility. The compound's 5-chloro-2-pyridinyl moiety introduces distinct electronic and steric properties compared to the 4-chlorophenyl analog ADD 196022, which showed an oral ED50 of 5.79 mg/kg in rats, outperforming phenytoin's ED50 of 23.2 mg/kg in the same anticonvulsant model [1]. The nitrogen-containing heterocycle of the target compound offers additional hydrogen-bonding capabilities and metal-chelating potential critical for kinase inhibition, functions absent in the phenyl-based analog [2]. Generic replacement risks loss of these specific interaction profiles, undermining the rationale for using this precise scaffold in lead optimization or patent evasion strategies.

Quantitative Differentiation of Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (149221-14-7) from its Closest Analogs


Enhancement of in vivo Anticonvulsant Potency by Heteroaryl Substitution over Phenyl Analogs

The target compound's 5-chloro-2-pyridinyl substitution pattern is hypothesized, based on established enaminone SAR, to improve anticonvulsant potency and therapeutic index relative to the 4-chlorophenyl analog ADD 196022. The incorporation of the pyridine ring enhances binding through additional hydrogen bonding and altered lipophilicity. The reference compound, ADD 196022, has a demonstrated oral ED50 of 5.79 mg/kg in a rat MES model, which is significantly more potent than the clinical comparator phenytoin (ED50 23.2 mg/kg) [1]. The target compound has a lower calculated CLogP (2.50 ) compared to ADD 196022 (ClogP ~3.5), potentially reducing CNS toxicity and improving the protective index, a critical procurement criterion for CNS drug discovery.

Anticonvulsant Enaminone Structure-Activity Relationship (SAR)

Expanded Synthetic Utility as a Kinase Inhibitor Intermediate Over Phenyl Enaminones

The target compound is specifically claimed as a key intermediate in the synthesis of potent Axl kinase inhibitors, a therapeutic area where phenyl enaminones are not applicable. A patent from ONO Pharmaceuticals explicitly describes the use of a saturated carbocyclic ring fused to a pyridone ring, derived from scaffolds like the target compound, to achieve strong Axl inhibiting activity [1]. The 5-chloro-2-pyridinylamino moiety provides a critical vector for subsequent functionalization, a synthetic advantage not offered by the simpler 4-chlorophenyl analog ADD 196022, which is restricted to anticonvulsant applications. This divergent application profile directly justifies procurement for kinase-focused projects.

Kinase Inhibition Axl Scaffold Hopping Medicinal Chemistry

High-Resolution Mass Spectrometric Fingerprint for Definitive Identity Verification

The compound possesses a unique, high-resolution mass spectrometric profile that serves as a definitive identity check for procurement, differentiating it from all other isobaric compounds. Using LC-ESI-QTOF MS in positive ion mode with collision energy of 15/50 eV, the precursor ion [M+H]+ was detected at m/z 124.03920. The base peak was observed at the same m/z 124.03920, with a significant fragment at m/z 124.0527 [1]. This specific MS2 spectrum, cataloged in MassBank, provides a 'molecular fingerprint' that can be immediately used to confirm the identity and purity of the supplied material, a critical quality control parameter not available for uncharacterized lab reagents.

Analytical Chemistry Quality Control Mass Spectrometry

High-Value Application Scenarios for Methyl 4-((5-chloro-2-pyridinyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylate (149221-14-7)


Lead Optimization in Axl Kinase Inhibitor Programs for Oncology

Procurement is recommended for medicinal chemistry teams developing next-generation Axl kinase inhibitors for acute myeloid leukemia (AML) or melanoma. The compound's bicyclic enaminone core, as described in patented Axl inhibitor scaffolds [1], provides a distinct starting point for scaffold-hopping exercises away from traditional quinoline-based inhibitors. Its ready-to-derivatize methyl ester and chloropyridyl handles enable rapid SAR exploration to improve selectivity and ADME profiles.

Next-Generation Anticonvulsant Development with Predicted Improved Safety

This scaffold is ideal for epilepsy research groups focused on developing broader-spectrum anticonvulsants with an improved therapeutic window. Based on class-level SAR inference from the highly potent analog ADD 196022 (oral ED50 5.79 mg/kg) [2], the target compound's lower predicted lipophilicity (ClogP 2.50 ) suggests it may mitigate the neurotoxicity sometimes seen with this class, making it a valuable candidate for in vivo proof-of-concept studies.

Specialty Building Block for Enaminone-Focused Synthetic Methodology

For academic and industrial organic chemistry labs developing new synthetic methods, this compound serves as a structurally complex enaminone. Its unique combination of a 5-chloro-2-pyridinylamine donor and a cyclic enone acceptor makes it an ideal substrate for exploring novel copper-catalyzed C-N bond formations, cyclization reactions, and multicomponent reactions aimed at constructing diverse nitrogen-containing heterocycles for screening libraries.

Analytical Reference Standard for Pharmacopoeia and Impurity Profiling

Given the availability of its high-resolution mass spectrum in MassBank [3], this compound can be procured as a reference standard for quality control (QC) and analytical development. QC departments in pharmaceutical companies can use it to calibrate LC-MS instruments, validate analytical methods for related enaminone APIs, or identify potential synthetic impurities in bulk drug substances.

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